molecular formula C21H22N2O2S2 B15036780 2,5-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,5-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B15036780
M. Wt: 398.5 g/mol
InChI Key: VKLYMSJHGGCBNY-UHFFFAOYSA-N
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Description

(1Z)-N-(2,5-DIMETHOXYPHENYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dithiol ring and substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-(2,5-DIMETHOXYPHENYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable quinoline derivative under acidic conditions, followed by cyclization with sulfur-containing reagents to form the dithiol ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the imine group, resulting in the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced quinoline derivatives.

Scientific Research Applications

(1Z)-N-(2,5-DIMETHOXYPHENYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound’s chemical properties make it useful in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of (1Z)-N-(2,5-DIMETHOXYPHENYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the molecular targets being studied.

Comparison with Similar Compounds

Comparison: Compared to these compounds, (1Z)-N-(2,5-DIMETHOXYPHENYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its fused quinoline-dithiol structure and the presence of methoxy and methyl groups

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2O2S2/c1-12-6-8-14-15(10-12)23-21(2,3)19-18(14)20(27-26-19)22-16-11-13(24-4)7-9-17(16)25-5/h6-11,23H,1-5H3

InChI Key

VKLYMSJHGGCBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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